![molecular formula C3H7N<br>C3H7N<br>CH2CHCH2NH2 B3423537 Allylamine CAS No. 30551-89-4](/img/structure/B3423537.png)
Allylamine
Overview
Description
Allylamine is an organic compound with the formula C3H5NH2 . It is the simplest stable unsaturated amine . Allylamine is a colorless liquid with a strong ammonia odor . It is highly reactive, combining the reactivity of amines with the unsaturation of the allyl group .
Synthesis Analysis
Allylamine can be produced by treating allyl chloride with ammonia followed by distillation . A simple, new, and solvent-free route to the regioselective and stereoselective synthesis of (E)- and (Z)-allylamines has been achieved by the reaction of Baylis–Hillman acetates with various nitrogen nucleophiles in the presence of 1,8-diazabicyclo (5.4.0)undec-7-ene (DBU) .
Molecular Structure Analysis
The chemical formula for Allylamine is C3H7N . The ALLYLAMINE molecule contains a total of 10 bonds. There are 3 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
Allylamine is highly reactive, combining the reactivity of amines with the unsaturation of the allyl group . Reaction with halogens, for example, gives the corresponding halogenated propylamine in high yield .
Physical And Chemical Properties Analysis
Allylamine is a colorless liquid with a sharp odor that resembles Ammonia . It has high solubility in water . The molar mass of this substance is 57.09 g/mol . It has the specific gravity of 0.761 .
Scientific Research Applications
Antifungal Agents
Allylamines, such as naftifine and terbinafine, are used as antifungal agents. They exhibit their activity on the fungal cell membrane . These synthetic compounds specifically inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions . Damage to ergosterol results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Treatment of Dermatophyte Infections
The pharmaceutical preparations and clinical uses of allylamines are mainly in dermatophyte infections . Dermatophytes are a type of fungi that cause infections of the skin, hair, and nails. Allylamines are effective in treating these infections due to their ability to disrupt the fungal cell membrane .
Use in Combination Therapies
Allylamines can be used in combination with traditional drugs to enhance their antifungal effect . This approach can be particularly useful in cases where the fungi have developed resistance against azole antifungals .
Research on Ergosterol Biosynthesis
Allylamines have been used in detailed investigations concerning the mechanism of action of the allylamines, including much basic research on the biochemistry of ergosterol biosynthesis in pathogenic fungi . This research is crucial for understanding the pathogenesis of fungal infections and the identification of improved therapies .
Treatment of Fungal Infections in Immune-Compromised Individuals
Fungal infections are a serious health problem, especially in people with weakened immune systems . Allylamines, due to their unique mechanism of action, can be used to treat these infections .
Development of New Antifungal Drugs
The unique mechanism of action of allylamines provides a basis for the development of new antifungal drugs . The urgent need includes the development of alternative drugs that are more efficient and tolerant than those traditional already in use .
Mechanism of Action
Target of Action
Allylamine, represented by compounds such as naftifine and terbinafine, primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthesis of ergosterol , a major fungal membrane sterol .
Mode of Action
Allylamine interacts with its target, squalene epoxidase, by inhibiting its function . This inhibition blocks the conversion of squalene to lanosterol, leading to an accumulation of squalene and a depletion of ergosterol in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by allylamine is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, allylamine disrupts the synthesis of ergosterol, which is a key component of the fungal cell membrane .
Pharmacokinetics
Terbinafine, a synthetic allylamine antifungal, is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a clearance of 76L/h or 1.11L/h/kg after a single 250mg oral dose .
Result of Action
The inhibition of ergosterol synthesis by allylamine leads to a deficiency in ergosterol, a major fungal membrane sterol . This deficiency results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Safety and Hazards
Allylamine is highly flammable and is a serious fire hazard . It is toxic if swallowed, causes severe skin burns and eye damage, and is fatal in contact with skin or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and not get in eyes, on skin, or on clothing .
Future Directions
With potent and selective inhibition of squalene epoxidase, broad antifungal activity, significant accumulation in skin layers, and direct impact on fungal cell membranes, allylamines and benzylamines remain agents of choice for several fungal infections of the skin . There is still a critical need for new antifungal agents to treat life-threatening invasive mycoses .
properties
IUPAC Name |
prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJKKWFAADXIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N, Array | |
Record name | ALLYLAMINE | |
Source | CAMEO Chemicals | |
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Record name | ALLYLAMINE | |
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Related CAS |
30551-89-4 | |
Record name | Poly(allylamine) | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8024440 | |
Record name | Allylamine | |
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Molecular Weight |
57.09 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | ALLYLAMINE | |
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Record name | 2-Propen-1-amine | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Boiling Point |
131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Flash Point |
-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Density |
0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Vapor Pressure |
242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |
Record name | Allylamine | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Mechanism of Action |
Aortic smooth muscle cells (SMC) modulate from a contractile to a proliferative phenotype upon subchronic exposure to allylamine. The present studies were designed to determine if this phenotypic modulation is associated with alterations in the metabolism of membrane phosphoinositides. (32)P incorporation into phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP2), and phosphatidic acid (PA) was lower by 31, 35, and 22%, respectively, in SMC from allylamine-treated animals relative to controls. In contrast, incorporation of (3)H-myoinositol into inositol phosphates did not differ in allylamine cells relative to control cells. Exposure to dibutyryl (db) cAMP (0.2 mM) and theophylline (0.1 mM) reduced (32)P incorporation into PIP and PIP2 in SMC from both experimental groups. Under these conditions, a decrease in (3)H-myoinositol incorporation into inositol 1-phosphate was only observed in allylamine cells. The effects of db cAMP and theophylline in allylamine and control SMC correlated with a marked decrease in cellular proliferation. These results suggest that alterations in phosphoinositide synthesis and/or degradation contribute to the enhanced proliferation of SMC induced by allylamine. To further examine this concept, the effects of agents which modulate protein kinase C (PKC) activity were evaluated. Sphingosine (125-500 ng/mL), a PKC inhibitor, decreased SMC proliferation in allylamine, but not control cells. 12-O-Tetradecanoylphorbol-13-acetate (1-100 ng/mL), a PKC agonist, stimulated proliferation in control cells, but inhibited proliferation in cells from allylamine-treated animals. /The authors/ conclude that allylamine-induced phenotypic modulation of SMC is associated with alterations in phosphoinositide metabolism., Absorption spectra showed that allylamine formed a complex with pyridoxal phosphate in soln at ph 5.2, 7.4 and 8.0. At 1x10-2 M, allylamine inhibited activity of serum glutamic-oxalacetic transaminase by 22.5%, and at 1x10-4 M it inhibited serum glutamic-pyruvic transaminase by 13.2%. It inhibited activity of serum enzymes in vitro at same concn as isonicotinic acid hydrazide. IV injection of 60 mg/kg into rats decreased activities of hepatic glutamic-oxalacetic transaminase and glutamic-pyruvic transaminase by about 50%, when these levels were determined about 5 min after injection. | |
Record name | Allylamine | |
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Product Name |
Allylamine | |
Color/Form |
Colorless to light yellow liquid | |
CAS RN |
107-11-9 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Record name | Allyl Amine | |
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Record name | ALLYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-126 °F (NTP, 1992), -88.2 °C, -88 °C | |
Record name | ALLYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.